Fluorescein sodium

Catalog No.
S528170
CAS No.
518-47-8
M.F
C20H10Na2O5
M. Wt
376.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein sodium

CAS Number

518-47-8

Product Name

Fluorescein sodium

IUPAC Name

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate

Molecular Formula

C20H10Na2O5

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2

InChI Key

NJDNXYGOVLYJHP-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Soluble in ethanol, glycerol, dilute acetone
Slightly soluble in alcohol
In water, 4.0X10+4 mg/L, temperature not specified

Synonyms

C.I. 45350, Colircusi Fluoresceina, D and C Yellow No. 7, D and C Yellow No. 8, Diofluor, Dipotassium Salt, Fluorescein, Disodium Fluorescein, Disodium Salt, Fluorescein, Fluor I Strip A.T., Fluor-I-Strip A.T., Fluorescéine sodique Faure, Fluorescein, Fluorescein Dipotassium Salt, Fluorescein Disodium Salt, Fluorescein Monosodium Salt, Fluorescein Sodium, Fluorescein Sodium, Minims, Fluorescein, Disodium, Fluorescein, Sodium, Fluoresceina, Colircusi, Fluoresceine, Minims, Fluorescite, Fluorets, Ful Glo, Ful-Glo, Funduscein, Minims Fluorescein Sodium, Minims Fluoresceine, Minims Stains, Monosodium Salt, Fluorescein, Optifluor Diba, Sodium Fluorescein, Sodium, Fluorescein, Uranine

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+]

Hydrology and Oceanography

  • Tracing water movement: Uranine is a highly effective tracer for studying water movement in various hydrological and oceanographic applications. Its bright fluorescence allows researchers to track the movement of water in rivers, streams, lakes, and oceans . This information is crucial for understanding water flow patterns, contaminant transport, and pollution dispersion.
  • Measuring flow velocity and dispersion: By injecting Uranine into a water body and monitoring its fluorescence intensity over time and space, researchers can estimate the flow velocity and dispersion characteristics of the water . This information is essential for water resource management, environmental modeling, and understanding mixing processes in aquatic systems.

Environmental Science

  • Tracking pollutant transport: Uranine can be used to trace the movement of pollutants in soil and water, providing valuable insights into their transport pathways and potential environmental impact . This information is crucial for assessing environmental risks, designing remediation strategies, and monitoring the effectiveness of pollution control measures.
  • Studying ecological processes: Uranine can be used to study various ecological processes, such as the movement of organisms through water bodies or the uptake of nutrients by plants . This information can help researchers understand ecosystem dynamics, species interactions, and the impact of environmental changes on ecological processes.

Biomedical Research

  • Angiography: Uranine has historically been used as a contrast agent in angiography, a medical imaging technique used to visualize blood vessels . However, due to the development of safer and more effective contrast agents, its use in this application has largely been discontinued.
  • Cell labeling and tracking: Uranine can be used to label and track cells in biological experiments. Its fluorescence allows researchers to visualize and monitor cell movement, proliferation, and differentiation . This information is valuable for studying various biological processes, such as cell migration, cancer development, and stem cell differentiation.

Fluorescein sodium is the disodium salt of fluorescein, an organic dye belonging to the xanthene class of compounds. It appears as an orange-red powder that is highly soluble in water, making it suitable for various applications in aqueous solutions. The compound exhibits intense fluorescence, with a peak excitation wavelength of approximately 495 nanometers and peak emission at around 520 nanometers . The color of fluorescein solutions can vary depending on pH; they appear green in alkaline conditions and can shift to yellow or red under different concentrations and conditions .

  • Deprotonation: The compound has a pKa of approximately 6.4, leading to pH-dependent absorption and emission properties. In basic conditions, the deprotonated form exhibits enhanced fluorescence .
  • Photodecomposition: Under prolonged exposure to light, fluorescein decomposes, releasing phthalic and formic acids along with carbon monoxide. This property allows it to function as a photo-chemically active compound .
  • Reactivity with Singlet Oxygen: Fluorescein reacts with singlet oxygen produced in situ to yield oxidized products, further demonstrating its chemical versatility .

Fluorescein sodium is primarily recognized for its utility in medical diagnostics:

  • Ophthalmology: It is extensively used in fluorescein angiography to visualize blood vessels in the eye, aiding in the diagnosis of conditions such as diabetic retinopathy and macular degeneration .
  • Tissue Staining: The compound serves as a fluorescent tracer for identifying corneal abrasions and ulcers when applied topically .
  • Cell Biology: Due to its ability to label proteins and nucleic acids, fluorescein sodium is also utilized in various biological assays and imaging techniques .

The synthesis of fluorescein sodium involves several key steps:

  • Initial Synthesis: Fluorescein was first synthesized by Adolf von Baeyer in 1871 through the condensation of phthalic anhydride and resorcinol. This process typically requires heating these reactants together under acidic conditions to facilitate the Friedel-Crafts reaction .
  • Formation of Disodium Salt: The conversion of fluorescein to its disodium salt involves neutralizing the acidic hydroxyl groups with sodium hydroxide or sodium carbonate, enhancing its solubility in water .

Fluorescein sodium finds applications across various fields:

  • Medical Diagnostics: Used in ophthalmology for angiography and corneal assessments.
  • Forensics: Acts as a fluorescent marker for detecting latent fingerprints or blood stains.
  • Environmental Monitoring: Employed as a tracer dye in hydrology studies to track water flow and contamination pathways.
  • Biotechnology: Utilized in labeling biomolecules for imaging and detection purposes in research settings .

Fluorescein sodium can interact with various drugs and compounds:

  • Drug Interactions: Studies indicate that co-administration with certain medications like aminophenazone may decrease the excretion rate of fluorescein, suggesting potential pharmacokinetic interactions .
  • Biological Transport: Fluorescein acts as an organic anion transporter, influencing the uptake and excretion of other organic compounds within biological systems .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with fluorescein sodium. Here are some notable examples:

Compound NameStructure TypeUnique Features
Fluorescein IsothiocyanateIsothiocyanate DyeReacts with amine groups to form stable thiourea linkages.
Rhodamine BXanthene DyeExhibits strong fluorescence but differs structurally by having a different chromophore.
Oregon Green 488Fluorescent DyeSimilar excitation/emission properties but used primarily for labeling proteins.
CarboxyfluoresceinCarboxylated DyeContains carboxyl groups for enhanced solubility and reactivity with amines.

Fluorescein sodium stands out due to its high water solubility, intense fluorescence across a range of pH values, and extensive utility in both clinical diagnostics and research applications.

Physical Description

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat.
Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Color/Form

Orange-red powder
Yellow powder
Orange-brown powde

Hydrogen Bond Acceptor Count

5

Exact Mass

376.03236198 g/mol

Monoisotopic Mass

376.03236198 g/mol

Heavy Atom Count

27

Density

1.601 (NTP, 1992) - Denser than water; will sink

Decomposition

When heated to decomposition it emit toxic fumes of /sodium monoxide/.

Melting Point

599 to 743 °F (decomposes) (NTP, 1992)

UNII

93X55PE38X

Related CAS

2321-07-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 268 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 36 of 304 companies with hazard statement code(s):;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Contrast Media; Fluorescent Dyes
/Fluorescein sodium/ 10% (100 mg/mL) and 25% (250 mg/mL) is indicated in diagnostic fluorescein angiography or angioscopy of the retina and iris vasculature. /Included in US product label/
Fluorescein injection, (USP) 10% is indicated in diagnostic fluorescein angiography or angioscopy of the retina and iris vasculature.
Uranine is used topically in the fitting of hard contact lenses and in other ocular diagnostic and therapeutic areas, particularly in corneal challenges.
For more Therapeutic Uses (Complete) data for D&C Yellow No. 8 (9 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Fluorescent Dyes

Mechanism of Action

Fluorescein sodium responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm. Thus, the hydrocarbon is excited by blue light and emits light that appears yellowish green. Following intravenous injection of fluorescein sodium in an aqueous solution, the unbound fraction of the fluorescein can be excited with a blue light flash from a fundus camera as it circulates through the ocular vasculature, and the yellowish green fluorescence of the dye is captured by the camera. In the fundus, the fluorescence of the dye demarcates the retinal and/or choroidal vasculature under observation, distinguishing it from adjacent areas/structures.

Vapor Pressure

Negligible (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

518-47-8

Absorption Distribution and Excretion

Uranine is rapidly absorbed in the lungs and in the respiratory tract, and is affected by the presence of surfactants. It is not metabolized in the lung. Inhaled uranine is excreted in the urine.
Within 7 to 14 seconds after IV administration into the antecubital vein, fluorescein usually appears in the central retinal artery of the eye. Within a few minutes of IV administration of fluorescein sodium, a yellowish discoloration of the skin occurs, which begins to fade 6 to 12 hours after dosing. Various estimates of volume of distribution indicate that fluorescein distributes into interstitial space (0.5 L/kg).
Fluorescein sodium has been demonstrated to be excreted in human milk.
Fluorescein and its metabolite are mainly eliminated via renal excretion. After IV administration, the urine remains slightly fluorescent for 24 to 36 hours. A renal clearance of 1.75 mL/min/kg and a hepatic clearance (due to conjugation) of 1.50 mL/min/kg have been estimated. The systemic clearance of fluorescein was essentially complete by 48 to 72 hours after administration of 500 mg fluorescein.
For more Absorption, Distribution and Excretion (Complete) data for D&C Yellow No. 8 (7 total), please visit the HSDB record page.

Metabolism Metabolites

Fluorescein is metabolized to fluorescein monoglucuronide. After IV administration of fluorescein sodium (14 mg/kg) to 7 healthy subjects, approximately 80% of fluorescein in plasma was converted to glucuronide conjugate after a period of 1 hour post dose.

Drug Warnings

/Fluorescein sodium/ is contraindicated in patients with known hypersensitivity to fluorescein sodium or any other ingredients in this product. Rare cases of death due to anaphylaxis have been reported.
Caution should be exercised in patients with a history of allergy or bronchial asthma. An emergency tray should always be available.
If a potential allergy is suspected, an intradermal skin test may be performed prior to intravenous administration, i.e., 0.05 mL injected intradermally to be evaluated 30 to 60 minutes following injection. Given the sensitivity and specificity of skin testing, a negative skin test is not proof that a patient is not allergic to fluorescein.
Extravasation during injection can result in severe local tissue damage due to high pH of fluorescein solution. The following complications resulting from extravasation of fluorescein have been noted to occur: Sloughing of the skin, superficial phlebitis, subcutaneous granuloma, and toxic neuritis along the median nerve in the antecubital area. Complications resulting from extravasation can cause severe pain in the arm for up to several hours. When extravasation occurs, the injection should be discontinued and conservative measures to treat damaged tissue and to relieve pain should be implemented.
For more Drug Warnings (Complete) data for D&C Yellow No. 8 (13 total), please visit the HSDB record page.

Biological Half Life

... The pharmacokinetics of fluorescein and fluorescein glucuronide /were studied/ for 38 hr in the plasma of five normal subjects given 14 mg/kg of sodium fluorescein intravenously. ... The terminal half-lives of fluorescein and fluorescein glucuronide in the plasma ultrafiltrate were 23.5 and 264 min, respectively, ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

By treatment of fluorescein with sodium carbonate solution and crystallizing.

General Manufacturing Information

The name D&C Yellow No. 8 can be used only when applied to batches of color that have been certified according to the United States certification regulations. The CFTA Adopted Name for non-certified batches of this color is Acid Yellow 73 Sodium Salt.
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.
Serves to ascertain source of springs, connections between streams and sea, determining approximate volume of water delivered by a spring, detecting source of contamination of drinking water, infiltration of soil with waste waters of factories. /Fluorescein disodium/
Incompatibility: ... not compatible with effective preservatives such as benzalkonium chloride or substances known to be effective against Pseudomonas aeruginosa, such as polymyxin B sulfate.

Analytic Laboratory Methods

Analyte: fluorescein sodium; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 220 nm and comparison to standards /Fluorescein sodium/
Analyte: fluorescein sodium; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Fluorescein sodium/
Analyte: fluorescein sodium; matrix: chemical identification; procedure: dilution with water shows yellowish-green fluorescence; fluorescence disappears on addition of hydrochloric acid; reappears on addition of sodium hydroxide solution /Fluorescein sodium/

Storage Conditions

Store at 2 deg - 25 °C (36 deg - 77 °F). Do Not Freeze

Dates

Modify: 2023-08-15

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